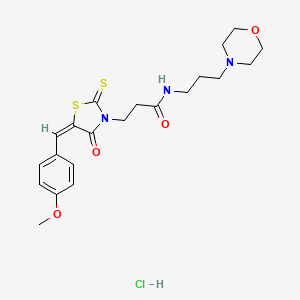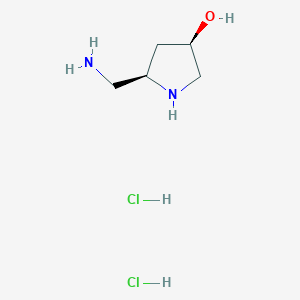![molecular formula C18H15N3O6S B2598634 dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate CAS No. 896341-46-1](/img/structure/B2598634.png)
dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate is a chemical compound with the molecular formula C18H15N3O6S and a molecular weight of 401.39. It belongs to the class of compounds known as thiazolo[3,2-a]pyrimidines .
Synthesis Analysis
Thiazolo[3,2-a]pyrimidines can be synthesized through various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Singh et al. developed an efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . For example, compounds reacted with 1,4-dithiane-2,5-diol to produce ethyl 2′,5-diaryl-4′-hydroxy-7-methyl-3-oxo-4′,5′-dihydro-2′H,3H,5H-spiro[thiazolo[3,2-a]pyrimidine-2,3′-thiophene]-6-carboxylates which showed a high inhibitory activity against tumor cells .Aplicaciones Científicas De Investigación
Organic Electronics and Optoelectronics
The compound’s conjugated structure and electron-rich moieties make it suitable for organic electronics. Researchers explore its use in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (OFETs). Its tunable optical properties and charge transport capabilities contribute to advancements in flexible displays, sensors, and energy-efficient devices .
Medicinal Chemistry and Drug Design
The compound’s unique heterocyclic scaffold offers opportunities in drug discovery. Researchers investigate its potential as a scaffold for designing novel pharmaceutical agents. By modifying its functional groups, they aim to develop targeted therapies for various diseases, including cancer, infectious diseases, and neurological disorders. Computational studies guide the optimization of binding affinity and selectivity .
Nanotechnology and Nanomedicine
Metal oxide nanoparticles play a crucial role in nanotechnology. The compound’s carboxamide and thiazole groups could serve as ligands for functionalizing metal oxide nanoparticles. These functionalized nanoparticles find applications in drug delivery, imaging, and diagnostics. Their controlled release properties enhance therapeutic efficacy while minimizing side effects .
Quantum Materials
As we celebrate the International Year of Quantum Science and Technology, it’s worth noting that quantum materials are at the forefront of research. The compound’s electronic structure and potential for quantum coherence make it relevant. Scientists explore its behavior under extreme conditions, such as low temperatures and high magnetic fields, to uncover quantum phenomena. Applications include quantum computing, quantum sensors, and quantum communication .
Supramolecular Chemistry
Supramolecular chemistry focuses on non-covalent interactions between molecules. The compound’s carboxamide and terephthalate groups participate in hydrogen bonding and π-π stacking. Researchers study its self-assembly behavior, crystal engineering, and host-guest interactions. Applications range from designing functional materials to drug delivery carriers and molecular recognition systems .
Materials Science and Coordination Polymers
The compound’s ability to coordinate with metal ions leads to the formation of coordination polymers. These extended structures exhibit diverse topologies and properties. Researchers explore their luminescent behavior, gas adsorption capacity, and catalytic activity. Applications include gas separation membranes, luminescent sensors, and porous materials for environmental remediation .
Mecanismo De Acción
Target of Action
Dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate, also known as 1,4-dimethyl 2-{2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzene-1,4-dicarboxylate, is a compound with a wide range of biological activities It’s known that thiazolo[3,2-a]pyrimidines, a class of compounds to which this compound belongs, have structural similarity to purine bases and can be considered as potential purine antagonists .
Mode of Action
It’s known that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds of the thiazolo[3,2-a]pyrimidine class have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities .
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-9-8-21-15(23)12(7-19-18(21)28-9)14(22)20-13-6-10(16(24)26-2)4-5-11(13)17(25)27-3/h4-8H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUXHNJGIBRXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2598552.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2598553.png)
![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide](/img/structure/B2598554.png)

![1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598556.png)


![3-[Acetyl(cyclohexyl)amino]propanoic acid](/img/structure/B2598568.png)


![N-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide](/img/structure/B2598571.png)
![N-(3,4-difluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598573.png)
![2-[(4-ethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2598574.png)